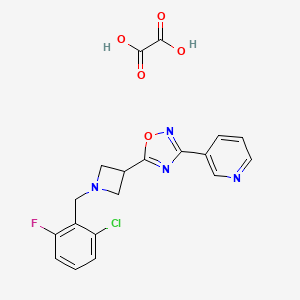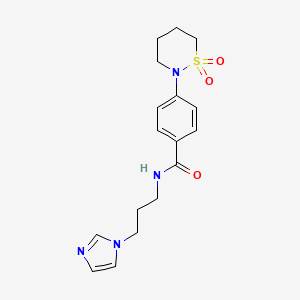
1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea” is a chemical compound. It is a derivative of benzhydryl and piperidine . The compound is used in the field of drug discovery .
Synthesis Analysis
The synthesis of similar compounds involves the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine .Molecular Structure Analysis
The molecular structure of similar compounds reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is distorted tetrahedral . There is a large discrepancy in the bond angles around the piperazine N atoms .Chemical Reactions Analysis
An iodine-mediated 1,2-aryl migration reaction of primary benzhydryl amines under transition metal-free conditions has been achieved . The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions .Scientific Research Applications
Synthesis and Potential Antifilarial Activity
Research has focused on synthesizing compounds with similar structural motifs to explore their potential biological activities. For instance, a study described the synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, demonstrating antifilarial activity against Brugia pahangi and Litomosoides carinii, highlighting the potential for similar compounds to be explored for antiparasitic applications (S. Ram et al., 1984).
Anticancer Potential
Another study synthesized 1-aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity on human adenocarcinoma cells, indicating that certain urea derivatives could serve as potential anticancer agents (R. Gaudreault et al., 1988).
Green Chemistry Approaches
Advancements in green chemistry have led to the development of safer, non-hazardous substitutes for arylsulfonyl isocyanates, commonly used in the production of ureas. Such developments offer environmentally friendly alternatives for synthesizing urea derivatives, including those with potential therapeutic applications (F. Sa̧czewski et al., 2006).
Inhibitory Activities and Enzyme Interactions
Compounds with the urea functional group have been investigated for their inhibitory activities against specific enzymes. For example, flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas were synthesized and assessed for their antiacetylcholinesterase activity, a target for Alzheimer's disease treatment, demonstrating the potential for structural optimization to enhance biological activity (J. Vidaluc et al., 1995).
Methodological Innovations
The chemical synthesis of urea derivatives often explores novel methodologies to enhance efficiency and selectivity. For instance, a study reported on the unexpected rearrangement during microwave-enhanced synthesis of hydantoins, leading to new pathways for creating benzhydryl-phenylureas, demonstrating the potential for innovative synthesis techniques to uncover new chemical entities (G. Muccioli et al., 2003).
Mechanism of Action
While the exact mechanism of action for “1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea” is not specified, compounds with a piperidine nucleus are capable of binding to multiple receptors with high affinity and therefore have been classified as a privileged structure . They are found in various biologically active compounds across a number of different therapeutic areas .
properties
IUPAC Name |
1-benzhydryl-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c31-25(23-11-15-27-16-12-23)30-17-13-20(14-18-30)19-28-26(32)29-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,15-16,20,24H,13-14,17-19H2,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQZPEABXSTLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2468534.png)
![4-[(E)-2-(1-naphthyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2468535.png)

![(E)-methyl 2-(2-((5-phenylisoxazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2468537.png)
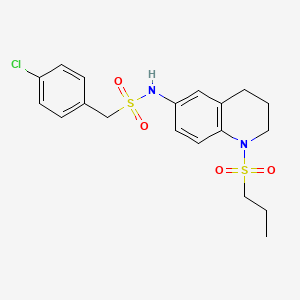
![4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2468539.png)
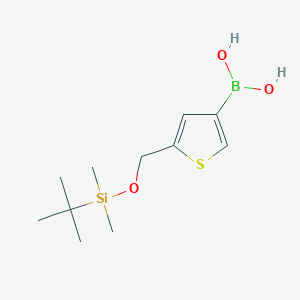
![N-(4-butylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2468542.png)
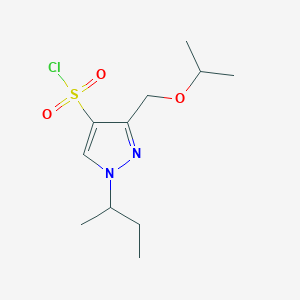
![4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2468547.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2468549.png)
